5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one
Overview
Description
The compound contains several functional groups, including a bromine atom, a propan-2-yl group, a 1,2,4-oxadiazole ring, and a 3,4-dihydropyrimidin-4-one ring . These groups are common in many pharmaceuticals and could potentially contribute to various biological activities.
Molecular Structure Analysis
The compound’s structure includes a 1,2,4-oxadiazole ring and a 3,4-dihydropyrimidin-4-one ring. These rings are part of a larger class of compounds known as heterocycles, which contain atoms of at least two different elements in the ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the bromine atom could be involved in nucleophilic substitution reactions, and the carbonyl group in the 3,4-dihydropyrimidin-4-one ring could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase the compound’s molecular weight and potentially affect its solubility .Scientific Research Applications
Reaction with Electrophiles for Oxadiazole Derivatives
Research into the reactivity of oxadiazole derivatives with electrophiles has led to the formation of novel S-alkyl and N(3)-aminomethyl derivatives. These reactions offer pathways to synthesize 5-pyrimidine substituted derivatives, expanding the utility of these compounds in medicinal chemistry (Smicius et al., 2002).
Catalytic Synthesis of Dihydropyrimidinones
The use of a Bronsted acidic ionic liquid with chlorotrimethylsilane as a catalyst facilitated the efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions. This catalytic system offers a promising method for the quick and high-yield production of these compounds (Kefayati et al., 2012).
Pharmacological Screening of Pyrimidinone Derivatives
A study on the synthesis and in vitro pharmacological screening of 3, 4-dihydropyrimidin-2-one derivatives highlighted their significant antimicrobial activity. This research underscores the potential of these compounds as a basis for developing new antimicrobial agents (Dey et al., 2022).
Synthesis and Evaluation as Antitubercular and Antimalarial Agents
Tetrahydropyrimidine–Isatin Hybrids
The design and synthesis of tetrahydropyrimidine–isatin hybrids, followed by their in vitro evaluation, demonstrated potential antitubercular and antimalarial activities. This work illustrates the utility of these hybrids in addressing infectious diseases caused by tuberculosis and malaria (Akhaja & Raval, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-6(2)9-13-8(17-14-9)4-15-5-12-3-7(11)10(15)16/h3,5-6H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPXSGCEYMPANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2C=NC=C(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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